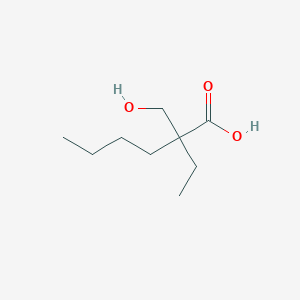

2-ethyl-2-(hydroxymethyl)hexanoic Acid

説明

特性

IUPAC Name |

2-ethyl-2-(hydroxymethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-5-6-9(4-2,7-10)8(11)12/h10H,3-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYVCPYTLIOSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430747 | |

| Record name | 2-ethyl-2-(hydroxymethyl)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101051-51-8 | |

| Record name | 2-ethyl-2-(hydroxymethyl)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Stepwise Protocol

The process begins with 2-methylene-hexanoyl chloride , which undergoes amidation with L-proline in a biphasic system (water/diethyl ether) under alkaline conditions (pH 10–11). The resultant amide is subjected to bromolactonization using N-bromosuccinimide (NBS) in dimethylformamide (DMF), forming a bromolactone intermediate. Dehalogenation with tri-n-butyltin hydride yields an oxazine, which is hydrolyzed under acidic conditions to produce the target carboxylic acid.

Critical Parameters:

-

Temperature : Ambient for amidation (20–25°C); reflux (40–45°C) for dehalogenation.

-

Catalyst Loadings : 1.0–1.2 equivalents of L-proline relative to the acid chloride.

-

Yield Optimization : The bromolactonization step requires 12–36 hours for completion, with isolated yields of ~70–80% for the oxazine intermediate.

Aldol Condensation and Oxidation Strategy

A continuous industrial process developed for 2-ethyl-2-(hydroxymethyl)hexanal provides a foundation for synthesizing the target acid via subsequent oxidation. This route highlights scalability and efficient reagent recycling.

Aldol Condensation of 2-Ethylhexanal and Formaldehyde

In the presence of a trialkylamine catalyst (e.g., triethylamine), 2-ethylhexanal reacts with aqueous formaldehyde (30–50 wt%) at 90–140°C under 1–10 bar pressure. The reaction produces a crude mixture of 2-ethyl-2-(hydroxymethyl)hexanal and unreacted starting material, which is separated via azeotropic distillation.

Process Highlights:

-

Feed Ratios : 0.3–0.6 mole excess of 2-ethylhexanal relative to formaldehyde.

-

Distillation Conditions : Atmospheric pressure, 96–98°C head temperature to minimize side reactions (e.g., Tischenko esterification).

-

Recycling : Unreacted 2-ethylhexanal and catalyst are recovered and reintroduced into the reaction zone, achieving >90% atom economy.

Oxidation to the Carboxylic Acid

The aldehyde intermediate is oxidized to 2-ethyl-2-(hydroxymethyl)hexanoic acid using potassium permanganate (KMnO₄) in acidic media or Jones reagent (CrO₃/H₂SO₄) . Standard conditions involve:

-

Temperature : 60–80°C for KMnO₄; 0–5°C for Jones reagent.

-

Yield : 85–95% after purification via recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods based on efficiency, scalability, and stereochemical outcomes:

Challenges and Optimization Opportunities

Byproduct Formation in Halolactonization

The bromolactonization step generates C-17 and C-18 esters as side products, necessitating silica gel chromatography for purification. Substituting DMF with dimethyl sulfoxide (DMSO) may reduce esterification rates.

Oxidation Selectivity

Over-oxidation of the hydroxymethyl group to a ketone is a risk during aldehyde oxidation. Temperatures below 5°C and controlled reagent addition mitigate this issue.

化学反応の分析

Types of Reactions

2-Ethyl-2-(hydroxymethyl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-ethyl-2-(carboxymethyl)hexanoic acid.

Reduction: Formation of 2-ethyl-2-(hydroxymethyl)hexanol.

Substitution: Formation of various esters or amides depending on the nucleophile used.

科学的研究の応用

Organic Chemistry

2-Ethyl-2-(hydroxymethyl)hexanoic acid serves as a building block in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its versatile reactivity allows for various chemical transformations, such as oxidation and reduction reactions.

Biological Studies

Research has indicated potential biological activities of this compound, making it a subject of interest in biological chemistry. Studies have examined its interactions with biomolecules, which may lead to insights into its role in biological systems and potential therapeutic applications.

Pharmaceutical Applications

The compound is investigated for its potential therapeutic properties, particularly in drug formulation. Its ability to form stable complexes with metal ions enhances its applicability in medicinal chemistry . Additionally, it has been explored as a component in formulations aimed at treating metabolic disorders due to its structural characteristics that allow for specific interactions with biological targets.

Polymer Production

In the industrial sector, 2-ethyl-2-(hydroxymethyl)hexanoic acid is used as a chemical intermediate in the production of polymers and resins. Its presence in formulations enhances the stability and performance of these materials.

Emulsifiers and Solvents

The compound functions as an effective emulsifier and solvent in various industrial processes, contributing to improved product formulations across sectors such as coatings and plastics .

作用機序

The mechanism of action of 2-ethyl-2-(hydroxymethyl)hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The carboxyl group can also form ionic bonds with metal ions, affecting the compound’s reactivity and stability in different environments.

類似化合物との比較

Chemical Identity :

- IUPAC Name: 2-Ethyl-2-(hydroxymethyl)hexanoic acid

- CAS Number : 101051-51-8

- Molecular Formula : C₉H₁₈O₃

- Molecular Weight : 174.24 g/mol (calculated from formula)

- Structure: A branched carboxylic acid featuring an ethyl group and a hydroxymethyl group at the second carbon of a hexanoic acid backbone .

Applications: Primarily used as a laboratory chemical and in the synthesis of specialized compounds . Its structural complexity (hydroxymethyl and ethyl groups) makes it a candidate for fine chemical production, though specific industrial applications are less documented compared to simpler analogues like 2-ethylhexanoic acid.

Safety Profile :

Classified under GHS as:

- Acute toxicity, oral (Category 4) : H302

- Skin corrosion/irritation (Category 2) : H315

- Serious eye damage/irritation (Category 2A) : H319

- Respiratory irritation (Category 3) : H335 .

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-Ethyl-2-(hydroxymethyl)hexanoic acid | 101051-51-8 | C₉H₁₈O₃ | 174.24 | Carboxylic acid, hydroxymethyl, ethyl |

| 2-Ethylhexanoic acid | 149-57-5 | C₈H₁₆O₂ | 144.21 | Carboxylic acid, ethyl branch |

| 2-Methyl-2-hexenoic acid | 28897-58-7 | C₇H₁₂O₂ | 128.17 | Carboxylic acid, α,β-unsaturated |

| 2-Methylhexanoic acid | N/A | C₇H₁₄O₂ | 130.19 | Carboxylic acid, methyl branch |

| 2-Butyl-2-(hydroxymethyl)hexanoic acid | 105974-42-3 | C₁₁H₂₂O₃ | 202.29 | Carboxylic acid, hydroxymethyl, butyl |

Key Observations :

- Branching and Chain Length: The target compound’s ethyl and hydroxymethyl groups confer steric hindrance and polarity, distinguishing it from linear or less-substituted analogues like 2-ethylhexanoic acid .

- Unsaturation: 2-Methyl-2-hexenoic acid () lacks hydroxyl groups but features a double bond, enhancing reactivity in polymerization or conjugation reactions.

生物活性

Overview

2-Ethyl-2-(hydroxymethyl)hexanoic acid (CAS No. 101051-51-8) is an organic compound notable for its unique structural properties, which include both an ethyl and a hydroxymethyl group attached to a hexanoic acid backbone. With the molecular formula , this compound has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

The synthesis of 2-ethyl-2-(hydroxymethyl)hexanoic acid typically involves several key steps:

- Aldol Condensation : Butyraldehyde undergoes aldol condensation to form 2-ethylhexenal.

- Hydrogenation : The resulting 2-ethylhexenal is hydrogenated to yield 2-ethylhexanal.

- Oxidation : Finally, oxidation converts 2-ethylhexanal into 2-ethyl-2-(hydroxymethyl)hexanoic acid.

This compound's unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis .

The biological activity of 2-ethyl-2-(hydroxymethyl)hexanoic acid is primarily attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing biological processes.

- Ionic Bonds : The carboxyl group can form ionic bonds with metal ions, affecting the compound's reactivity and stability in biological systems .

Potential Therapeutic Applications

Research indicates that 2-ethyl-2-(hydroxymethyl)hexanoic acid may have several therapeutic applications:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially useful in developing new antibacterial agents.

- Anti-inflammatory Effects : There is evidence that it may modulate inflammatory pathways, making it a candidate for treating inflammatory conditions .

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of various carboxylic acids, including 2-ethyl-2-(hydroxymethyl)hexanoic acid. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

- Cellular Studies : In vitro studies have shown that this compound can influence cell signaling pathways associated with inflammation and apoptosis. For instance, it was found to reduce the expression of pro-inflammatory cytokines in activated macrophages .

- Toxicological Assessments : Safety evaluations have demonstrated that 2-ethyl-2-(hydroxymethyl)hexanoic acid has low toxicity profiles in animal models, supporting its use in pharmaceutical formulations .

Comparative Analysis

To understand the uniqueness of 2-ethyl-2-(hydroxymethyl)hexanoic acid compared to similar compounds, consider the following table:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Ethyl-2-(hydroxymethyl)hexanoic Acid | Ethyl and hydroxymethyl groups | Antimicrobial, anti-inflammatory |

| 2-Ethylhexanoic Acid | Lacks hydroxymethyl group | Limited biological activity |

| Hexanoic Acid | Simplest structure | Minimal biological activity |

This comparison highlights how the presence of both ethyl and hydroxymethyl groups in 2-ethyl-2-(hydroxymethyl)hexanoic acid contributes to its distinct biological properties.

Q & A

Q. What are the critical safety protocols for handling 2-ethyl-2-(hydroxymethyl)hexanoic acid in laboratory settings?

Methodological Answer:

- Hazard Identification : The compound is classified under GHS as:

- Acute oral toxicity (Category 4, H302),

- Skin irritation (Category 2, H315),

- Serious eye irritation (Category 2A, H319),

- Respiratory irritation (Category 3, H335) .

- PPE Requirements :

- Eye/Face Protection : Use NIOSH- or EN 166-certified safety goggles and face shields.

- Respiratory Protection : For low exposure, use P95 (US) or P1 (EU) respirators; for higher exposure, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .

- Gloves : Inspect gloves before use; dispose of contaminated gloves per laboratory safety protocols .

- Storage : Keep in a dry, room-temperature environment away from incompatible materials .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm the hydroxymethyl and ethyl substituents.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection (λ = 210–220 nm).

- Mass Spectrometry (MS) : Confirm molecular weight (C₉H₁₈O₃, MW = 174.24 g/mol) via ESI-MS in negative ion mode.

- Melting Point Analysis : Validate consistency with literature data (solid state, odorless) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, log P) across studies?

Methodological Answer:

- Systematic Validation :

- Solubility : Conduct shake-flask experiments in water, ethanol, and DMSO at 25°C, using UV/Vis or gravimetric analysis.

- Partition Coefficient (log P) : Perform octanol-water partitioning assays with HPLC quantification.

- Cross-Referencing : Compare results with computational models (e.g., ChemAxon, ACD/Labs) to identify outliers .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stress Testing :

- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- pH Stability : Prepare buffered solutions (pH 2–10) and analyze stability over 24–72 hours.

- Decomposition Products : Use GC-MS to identify volatile byproducts (e.g., CO, nitrogen oxides) as noted in fire scenarios .

Q. How to address discrepancies between in vitro and in vivo toxicological profiles?

Methodological Answer:

- Comparative Studies :

- In Vitro : Use human cell lines (e.g., HepG2, A549) to assess acute cytotoxicity (IC₅₀) and oxidative stress markers.

- In Vivo : Conduct OECD 423-acute oral toxicity tests in rodent models, focusing on respiratory and dermal irritation endpoints .

- Metabolic Profiling : Identify metabolites via LC-MS/MS to explain differences in bioavailability or detoxification pathways.

Q. What synthetic routes are recommended for optimizing yield and scalability?

Methodological Answer:

- Stepwise Esterification :

- React 2-ethylhexanoic acid with formaldehyde under acidic catalysis to introduce the hydroxymethyl group.

- Purify intermediates via vacuum distillation or recrystallization.

- Quality Control : Monitor reaction progress with FT-IR (C=O and O-H stretches) and adjust catalyst concentration (e.g., H₂SO₄) to minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。